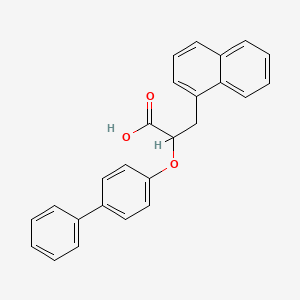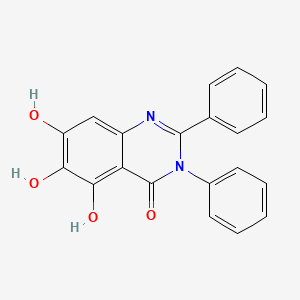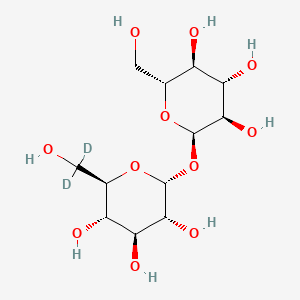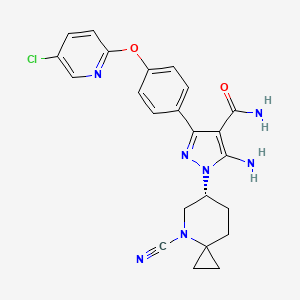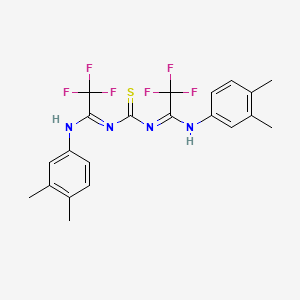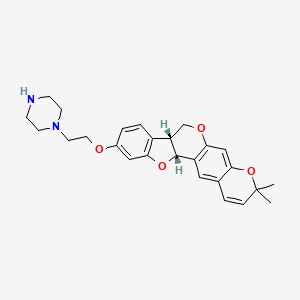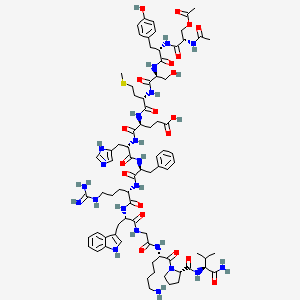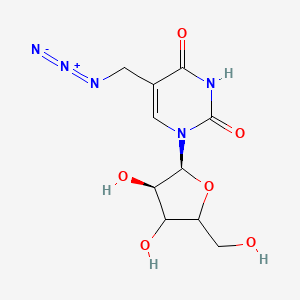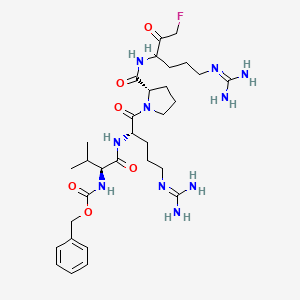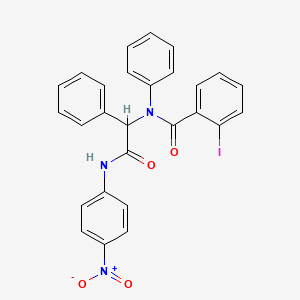
Mmp-9-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmp-9-IN-5 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix. MMP-9 plays a crucial role in various physiological and pathological processes, including cancer invasion, metastasis, and angiogenesis . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating diseases associated with MMP-9 overexpression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mmp-9-IN-5 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of aryl sulfonamide anthranilate hydroxamate as a starting material . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening and automated synthesis techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Mmp-9-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Mmp-9-IN-5 has a wide range of scientific research applications, including:
Mechanism of Action
Mmp-9-IN-5 exerts its effects by binding to the catalytic domain of MMP-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes such as cancer invasion and metastasis . The molecular targets of this compound include the zinc ion in the active site of MMP-9, which is essential for its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Mmp-9-IN-5 in terms of their inhibitory effects on MMP-9. These include:
Batimastat: A hydroxamic acid-based inhibitor of MMP-9.
Marimastat: Another hydroxamic acid-based inhibitor with similar properties.
SB-3CT: A thiirane-based inhibitor of MMP-9.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for MMP-9. Unlike other inhibitors, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent with fewer off-target effects .
Properties
Molecular Formula |
C27H20IN3O4 |
|---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-iodo-N-[2-(4-nitroanilino)-2-oxo-1-phenylethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C27H20IN3O4/c28-24-14-8-7-13-23(24)27(33)30(21-11-5-2-6-12-21)25(19-9-3-1-4-10-19)26(32)29-20-15-17-22(18-16-20)31(34)35/h1-18,25H,(H,29,32) |
InChI Key |
MIENZPZOHXCZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


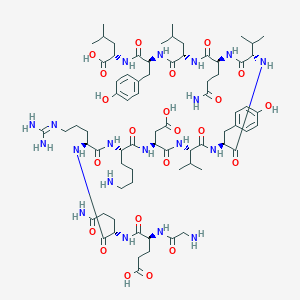
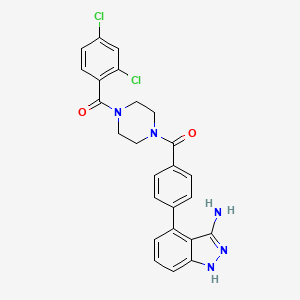
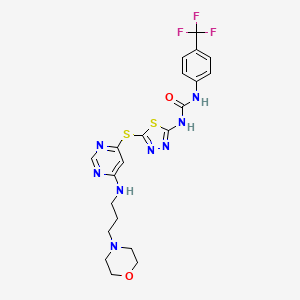
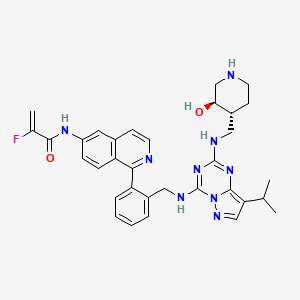
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
